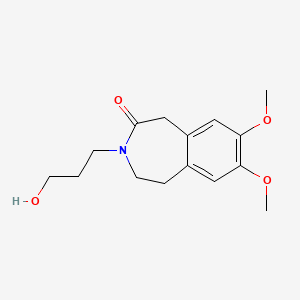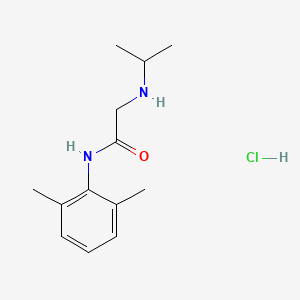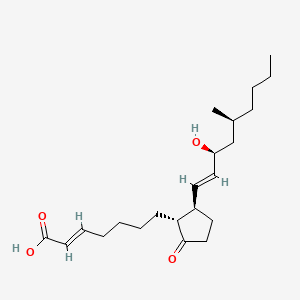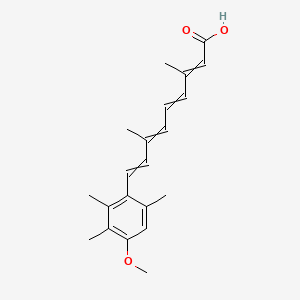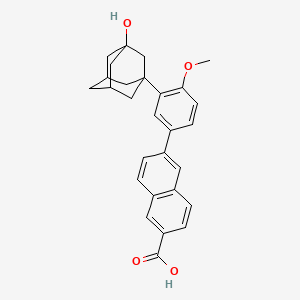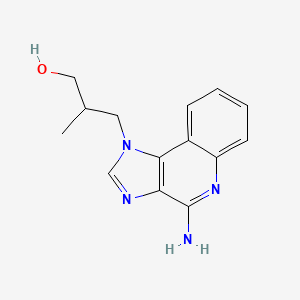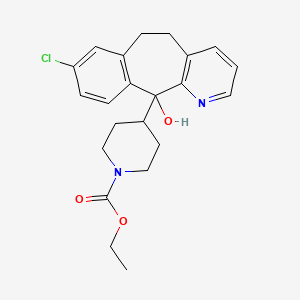
法莫替丁杂质 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Famotidine Impurity A has several scientific research applications, including:
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the stability and efficacy of famotidine as a pharmaceutical agent.
生化分析
Biochemical Properties
It is known that Famotidine, the parent compound, interacts with histamine H2-receptors
Cellular Effects
Famotidine, the parent compound, is known to inhibit the action of histamine on the cells of the stomach, reducing the production of stomach acid
Molecular Mechanism
Famotidine, the parent compound, works by blocking histamine H2-receptors, thereby inhibiting the secretion of gastric acid . Whether Famotidine Impurity A shares this mechanism of action, or has a different one, is yet to be determined.
Metabolic Pathways
Famotidine, the parent compound, is metabolized in the liver
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine Impurity A involves the reaction of famotidine with specific reagents under controlled conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity . The reaction conditions typically involve the use of acetonitrile and dihydrogen phosphate buffer containing triethylamine at a pH of 3.0 .
Industrial Production Methods
Industrial production methods for Famotidine Impurity A are similar to those used in laboratory settings but on a larger scale. These methods involve the use of advanced chromatographic techniques to ensure the purity and quality of the impurity .
化学反应分析
Types of Reactions
Famotidine Impurity A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides, while reduction may result in the formation of sulfides .
作用机制
相似化合物的比较
Similar Compounds
Famotidine Impurity A can be compared with other impurities of famotidine, such as:
Famotidine Impurity B: 3,5-bis-[2-[[[[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]ethyl]-4H-1,2,4,6-thiatri-azine 1,1-dioxide.
Famotidine Impurity C: N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide.
Famotidine Impurity D: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamide.
Uniqueness
Famotidine Impurity A is unique due to its specific chemical structure and formation conditions. It is one of the primary impurities formed under certain storage conditions and is used as a reference standard in quality control processes .
属性
CAS 编号 |
88061-72-7 |
|---|---|
分子式 |
C8H14N6S2 |
分子量 |
258.37 |
外观 |
Off-White to Pale Yellow Solid |
熔点 |
154-158 °C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


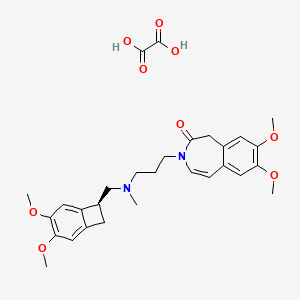
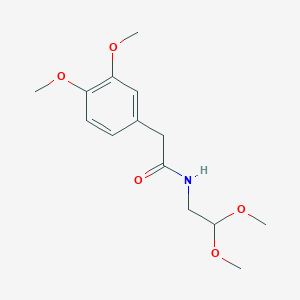
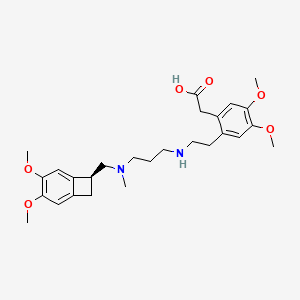
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)
